![molecular formula C14H10Cl3I B14000936 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene CAS No. 16608-70-1](/img/structure/B14000936.png)
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Cl3I It is a derivative of benzene, featuring chlorine and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and coupling reactions. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) are common. .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Reagents: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).
Nucleophilic Reagents: Such as hydroxide ions (OH-) and amines (NH2R).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce dehalogenated benzene derivatives .
Scientific Research Applications
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the environment in which it is used .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene: Similar structure but with chlorine instead of iodine.
1-Chloro-3-[2,2-dichloro-1-(4-bromophenyl)ethyl]benzene: Similar structure but with bromine instead of iodine.
Uniqueness
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chlorinated or brominated analogs. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions and biological interactions .
Properties
CAS No. |
16608-70-1 |
|---|---|
Molecular Formula |
C14H10Cl3I |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl3I/c15-11-3-1-2-10(8-11)13(14(16)17)9-4-6-12(18)7-5-9/h1-8,13-14H |
InChI Key |
AGDVNCQNAITBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)I)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
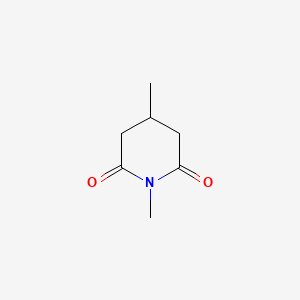
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
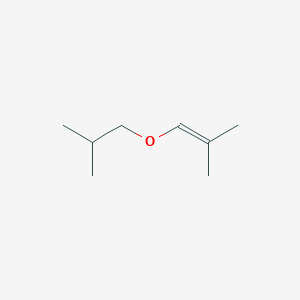



![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
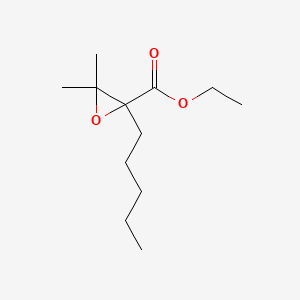
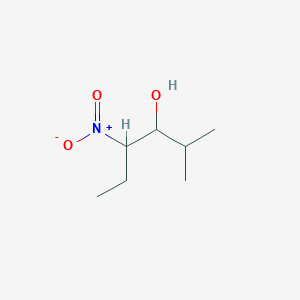

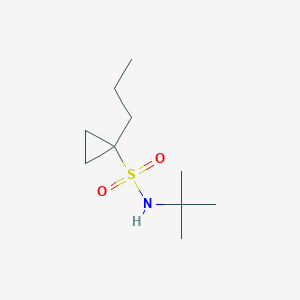
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
